molecular formula C13H20ClN3OS B1376563 N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride CAS No. 1423034-02-9

N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride

Cat. No. B1376563
CAS RN: 1423034-02-9
M. Wt: 301.84 g/mol
InChI Key: LDJDIGNMXXZFJA-UHFFFAOYSA-N
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Description

“N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1423034-02-9 . It has a molecular weight of 301.84 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H19N3OS.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-8H,14-15H2,1-3H3,(H,16,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Spectrophotometric Analysis

N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride can be analyzed using spectrophotometry. Shu (2011) demonstrated that in the presence of surfactants like sodium dodecyl sulfonate, a stable complex can be formed in an acetic acid-sodium acetate buffer solution, enabling direct determination of this compound in aqueous solutions (Shu, 2011).

Synthesis and Chemical Transformation

Rudyakova et al. (2006) described hydrolytic transformations involving this compound under microwave irradiation in an alkaline medium, leading to the production of various chemically transformed products (Rudyakova et al., 2006). This showcases its potential as a precursor in chemical synthesis.

Structural Characterization

Yalcin et al. (2012) provided insights into the structural characteristics of a related compound, revealing how substituents are arranged and how molecules are linked in a crystal via hydrogen bonds (Yalcin et al., 2012). This type of analysis is crucial for understanding the physical and chemical properties of the compound.

Antimicrobial and Thermal Studies

Lahtinen et al. (2014) synthesized and characterized derivatives of sulfanilamide, a related compound, assessing their crystal structures, thermal properties, and antimicrobial activities (Lahtinen et al., 2014). This research highlights the potential of these compounds in pharmaceutical applications.

Molecular Docking and DFT Calculations

Fahim and Shalaby (2019) explored the chemical reactivity of certain sulfonamide derivatives and conducted molecular docking and density functional theory (DFT) calculations to understand their interactions at the molecular level (Fahim & Shalaby, 2019). This kind of study is valuable for drug design and development.

Synthesis of Ligands with Second Coordination Sphere Functional Groups

Cheruzel et al. (2011) demonstrated the use of a related compound in synthesizing ligands with second coordination sphere functional groups, offering a pathway for creating complex molecules with specific properties (Cheruzel et al., 2011).

Cardiac Myosin Activation

Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their potential as cardiac myosin activators, a research direction that could have significant implications in heart disease treatment (Manickam et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

N-[4-(2-amino-2-iminoethyl)sulfanylphenyl]-2,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJDIGNMXXZFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)SCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride

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